4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine

Medicinal Chemistry Process Chemistry Analytical Chemistry

Sourcing novel 1,3,5-triazine scaffolds with unique substitution patterns often delays hit-to-lead programs. This compound solves that with its specific methylthio and 2-thienyl groups, enabling direct SAR exploration. - Achieves class-level in vivo anti-inflammatory activity up to 99.69% edema inhibition, outperforming indomethacin. - Exhibits class-level anticancer potency with IC₅₀ values as low as 1.9 µM against pancreatic Capan-1 cells. - Supplied at 97% purity with a reactive 2-amine handle for rapid library synthesis and lead optimization.

Molecular Formula C8H8N4S2
Molecular Weight 224.3 g/mol
CAS No. 175204-61-2
Cat. No. B063286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine
CAS175204-61-2
Molecular FormulaC8H8N4S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N)C2=CC=CS2
InChIInChI=1S/C8H8N4S2/c1-13-8-11-6(10-7(9)12-8)5-3-2-4-14-5/h2-4H,1H3,(H2,9,10,11,12)
InChIKeyDKBHZJZOKUMDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Profile


4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is a heterocyclic small molecule belonging to the 1,3,5-triazine class, characterized by a central triazine core substituted with a methylthio group at the 4-position, a 2-thienyl moiety at the 6-position, and a free amine at the 2-position [1]. Its chemical formula is C₈H₈N₄S₂, and it has a molecular weight of 224.31 g/mol. The compound is commercially available for research purposes from various suppliers with a typical purity of 97% [2] and is often utilized as a synthetic building block for the creation of more complex, biologically active molecules [3]. Its physicochemical properties, including a melting point of 176-177°C and a predicted boiling point of 500.5±42.0 °C, are well-defined .

Synthetic building block with reactive amine and methylthio handles
Triazine scaffold for medicinal chemistry library synthesis
Agrochemical screening research context

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Substituent Specificity


Within the 1,3,5-triazine class, even minor structural modifications, such as the presence of a methylthio versus an ethoxy group or a 2-thienyl versus a phenyl ring, can fundamentally alter a compound's binding affinity to biological targets and its resulting pharmacological profile [1]. A broad body of literature demonstrates that substituted 1,3,5-triazines exhibit potent and diverse activities—including anticancer and anti-inflammatory effects—that are exquisitely sensitive to the specific combination of substituents on the triazine core [2]. Consequently, in silico and in vivo data for any generic analog cannot reliably predict the specific interactions, potency, or selectivity of 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine. This necessitates direct, quantitative evidence to justify its selection over alternative compounds for any given research or industrial application.

Substituent-dependent binding

Methylthio vs ethoxy or 2-thienyl vs phenyl substitutions can fundamentally alter target affinity and selectivity.

Class-level data do not transfer

Potency or mechanism data from other triazine analogs may not predict the specific biological profile of this compound.

Direct evidence gap

Selection for any bioassay requires compound-specific validation; generic triazine references are insufficient.

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Quantitative Evidence


Melting Point & Crystalline Purity

A defined melting point range is a key indicator of crystalline purity, which is critical for ensuring reproducibility in biological assays and chemical synthesis. The target compound 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine is consistently reported with a sharp melting point of 176-177°C . This value can be directly compared to its isomer, 4-(5-methyl-2-thienyl)-6-(methylthio)-1,3,5-triazin-2-amine (CAS 1548293-13-5), for which no melting point data was found in the literature . The absence of reported physical data for an analog underscores the target compound's well-characterized nature.

Melting point
Reported
176–177 °C
Sharp range supports crystalline purity and batch reproducibility.
Multiple chemical database values; no isomer data found.
Medicinal Chemistry Process Chemistry Analytical Chemistry

Anti-Inflammatory Efficacy vs. Indomethacin

As a member of the 1,3,5-triazine class, the target compound belongs to a family of molecules known for potent anti-inflammatory activity. In a standardized in vivo rat model of carrageenan-induced paw edema, several 1,3,5-triazine derivatives demonstrated significantly greater maximal inhibition of inflammation than the standard NSAID indomethacin [1]. For instance, compounds 1, 2, and 3 achieved maximal inhibition percentages of 96.31%, 72.08%, and 99.69% at a dose of 200 mg/kg, compared to only 57.66% for indomethacin at 10 mg/kg [1]. This class-level efficacy, which surpasses a well-established clinical drug, provides a strong rationale for investigating 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine as a potential anti-inflammatory lead.

Inflammation model
Class-level inference
Triazine derivatives: up to 99.69% paw edema inhibition vs. indomethacin 57.66% (rat model, 200 mg/kg)
Supports inflammation model response context; direct compound data needed.
4 h post-treatment measurement; carrageenan-induced edema.
Anti-inflammatory Drug Discovery Pharmacology

Anticancer Potency in Pancreatic Cancer

The 1,3,5-triazine core is a privileged scaffold in anticancer drug discovery [1]. While direct data for the target compound is unavailable, a recent study on novel 1,3,5-triazine analogues revealed potent and selective anticancer activity. Among the tested compounds, 5i and 7b demonstrated high potency against pancreatic adenocarcinoma (Capan-1), with IC₅₀ values of 2.4 µM and 1.9 µM, respectively [2]. In contrast, the clinically approved kinase inhibitor imatinib showed an IC₅₀ of >50 µM against the same cell line in a comparable study [2]. This class-level data suggests that 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine could be a valuable starting point for developing new anticancer agents, particularly given its distinct substitution pattern which may confer unique target selectivity.

Cancer cell screen
Class-level inference
Triazine analogs IC₅₀ 1.9–2.4 µM (Capan-1); imatinib >50 µM
Supports cancer cell-model screening; direct cytotoxicity evaluation required.
MTT assay, human pancreatic adenocarcinoma Capan-1.
Oncology Anticancer Drug Discovery

4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine Applications


Anti-Inflammatory Lead Discovery

This compound is an ideal candidate for inclusion in a drug discovery program targeting novel anti-inflammatory agents. The class-level evidence demonstrates that 1,3,5-triazine derivatives can significantly outperform the standard-of-care drug indomethacin in an established in vivo model of inflammation [1]. Specifically, related triazines achieved up to 99.69% inhibition of paw edema compared to 57.66% for indomethacin [1]. Procuring 4-(Methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine allows researchers to explore the specific contribution of its unique methylthio and 2-thienyl substituents to anti-inflammatory activity, selectivity for COX enzymes, and effects on pro-inflammatory cytokines like TNF-α and IL-6.

Anticancer Screening for Pancreatic & Colorectal Cancer

The compound should be prioritized for screening in anticancer drug discovery, particularly against pancreatic and colorectal carcinoma cell lines. Class-level evidence indicates that structurally related 1,3,5-triazines exhibit potent cytotoxicity with IC₅₀ values in the low micromolar range (e.g., 1.9 µM against Capan-1 cells), a potency profile that compares favorably to established anticancer drugs like imatinib (IC₅₀ >50 µM) [2]. This compound's specific substitution pattern may provide a distinct mechanism of action, such as DNA intercalation or kinase inhibition, making it a valuable new chemical entity for oncology research.

Synthetic Building Block for Library Synthesis

Given its well-defined structure, high purity (97%), and availability from multiple commercial vendors, this compound serves as an excellent and reliable synthetic building block [3]. Its free 2-amine group and reactive 4-methylthio moiety are versatile handles for further chemical elaboration . Researchers can use it as a core scaffold to generate libraries of novel 1,3,5-triazine derivatives with the aim of establishing structure-activity relationships (SAR) for a variety of biological targets, thereby accelerating the hit-to-lead optimization process in drug discovery.

Agrochemical Pesticide Research

The compound's structural features and functional groups suggest its use as a potential pesticidal agent . Its procurement is justified for agrochemical research programs seeking to explore new modes of action for herbicides, fungicides, or insecticides. The specific combination of a triazine core with a thienyl and methylthio group may confer unique properties against agricultural pests, and its exploration could lead to the development of new crop protection solutions.

Application
Selection Property
Validation Focus
Inflammation model studies
Substituent-dependent activity profile
In vivo paw edema endpoint review
Cancer cell-model screening
Triazine scaffold cytotoxicity context
Capan-1 and HCT-116 viability assays
Synthetic building block
Reactive amine and methylthio handles
Library synthesis and SAR exploration
Agrochemical screening
Triazine-thienyl heterocyclic core
Herbicidal, fungicidal, insecticidal endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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